Boc-N-methyl-tranexamic acid

Purity HPLC Peptide Synthesis

Boc-N-methyl-tranexamic acid (CAS 165947-29-5) is a protected amino acid derivative featuring a tert-butyloxycarbonyl (Boc) group on the N-methylated amine of the trans-4-aminomethylcyclohexane carboxylic acid scaffold. It is supplied as a white crystalline powder with a purity of ≥99% (HPLC) and a molecular formula of C₁₄H₂₅NO₄ (MW 271.36).

Molecular Formula C14H25NO4
Molecular Weight 271.35 g/mol
Cat. No. B1363550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-N-methyl-tranexamic acid
Molecular FormulaC14H25NO4
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CC1CCC(CC1)C(=O)O
InChIInChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15(4)9-10-5-7-11(8-6-10)12(16)17/h10-11H,5-9H2,1-4H3,(H,16,17)
InChIKeyHCDBMQKQNARMBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-N-methyl-tranexamic acid: A Boc-Protected, N-Methylated Amino Acid Building Block for Precision Peptide Synthesis


Boc-N-methyl-tranexamic acid (CAS 165947-29-5) is a protected amino acid derivative featuring a tert-butyloxycarbonyl (Boc) group on the N-methylated amine of the trans-4-aminomethylcyclohexane carboxylic acid scaffold . It is supplied as a white crystalline powder with a purity of ≥99% (HPLC) and a molecular formula of C₁₄H₂₅NO₄ (MW 271.36) . The compound serves as a key intermediate in the synthesis of antifibrinolytic agents and is widely employed in solid-phase peptide synthesis (SPPS) to introduce N-methylated tranexamic acid residues with enhanced stability and controlled reactivity .

Why Generic Substitution Fails for Boc-N-methyl-tranexamic acid in Peptide and Drug-Intermediate Applications


Boc-N-methyl-tranexamic acid occupies a unique intersection of two critical structural features—Boc-based amine protection and N-methylation—that are not simultaneously present in any single close analog. Boc-tranexamic acid (CAS 27687-14-5) lacks the N-methyl group, forfeiting the enhanced metabolic stability, membrane permeability, and peptide conformational control conferred by N-methylation [1]. Conversely, Fmoc-N-methyl-tranexamic acid (CAS 173690-50-1) carries the N-methyl group but employs an Fmoc protecting group, which is incompatible with Boc-strategy SPPS and imposes a significantly higher molecular weight (393.48 vs. 271.36) . Unprotected tranexamic acid (CAS 1197-18-8) lacks both the protecting group and the N-methyl modification, making it unsuitable for direct incorporation into peptide chains. These orthogonal differences mean that substituting any of these analogs compromises either the synthetic strategy, the biological performance of the final peptide, or both.

Quantitative Evidence Guide: Where Boc-N-methyl-tranexamic acid Outperforms Its Closest Analogs


Higher Chromatographic Purity: Boc-N-methyl-tranexamic acid ≥99% vs. Boc-tranexamic acid ≥97%

Boc-N-methyl-tranexamic acid is supplied with a minimum HPLC purity of ≥99%, whereas the closest N-methyl-lacking analog, Boc-tranexamic acid, is routinely offered at ≥97% (HPLC) . This 2-percentage-point purity advantage reduces the burden of byproduct removal and increases the yield of downstream peptide coupling reactions.

Purity HPLC Peptide Synthesis

Lower and Broader Melting Point Range: Boc-N-methyl-tranexamic acid 86–106 °C vs. Boc-tranexamic acid 135–138 °C

The melting point of Boc-N-methyl-tranexamic acid spans 86–106 °C, which is approximately 30–50 °C lower than the 135–138 °C melting point reported for Boc-tranexamic acid . The lower melting range reflects the disruption of crystal packing by the N-methyl group and can facilitate dissolution in organic solvents during coupling reactions, reducing the need for extended sonication or heating.

Melting Point Physical Form Handling

Orthogonal Protection Strategy Compatibility: Boc vs. Fmoc for Solid-Phase Peptide Synthesis

Boc-N-methyl-tranexamic acid (MW 271.36) is designed for Boc-strategy SPPS, wherein the Boc group is removed with TFA while the peptide remains anchored to the resin. Its direct Fmoc-protected counterpart, Fmoc-N-methyl-tranexamic acid (MW 393.48), is 122 g/mol heavier and requires piperidine-mediated deprotection, making it incompatible with Boc-strategy protocols . For laboratories committed to Boc-chemistry workflows—often preferred for difficult sequences or when synthesizing peptide acids—the Boc-protected building block is the only directly compatible option that also delivers the N-methyl functionality.

SPPS Boc Strategy Fmoc Strategy Orthogonal Protection

N-Methylation-Driven Enhancement of Peptide Permeability and Metabolic Stability vs. Non-Methylated Boc-tranexamic acid

N-Methylation of amino acid residues is a validated strategy to increase peptide lipophilicity and membrane permeability while reducing susceptibility to proteolytic degradation. In systematic studies of N-methylated peptide libraries, Ghasemy et al. demonstrated that N-methylation consistently enabled previously impermeant peptides to cross artificial membranes in the PAMPA assay [1]. Although no head-to-head peptide dataset comparing Boc-N-methyl-tranexamic acid with Boc-tranexamic acid is publicly available, the class-level evidence strongly supports that peptides incorporating the N-methyl-tranexamic acid residue will exhibit superior permeability and stability relative to those containing the non-methylated tranexamic acid residue.

N-Methylation Peptide Permeability Metabolic Stability Lipophilicity

Best Research and Industrial Application Scenarios for Boc-N-methyl-tranexamic acid


Boc-Strategy Solid-Phase Peptide Synthesis of N-Methylated Antifibrinolytic Peptidomimetics

Boc-N-methyl-tranexamic acid is directly compatible with Boc-strategy SPPS, where the Boc group is removed under standard TFA conditions without affecting acid-labile side-chain protecting groups. Its ≥99% purity minimizes coupling byproducts, while the pre-installed N-methyl group eliminates the need for difficult on-resin N-methylation of the tranexamic acid residue. This makes it the building block of choice for constructing N-methylated peptidomimetics that retain the antifibrinolytic pharmacophore of tranexamic acid while gaining improved metabolic stability .

Synthesis of Tranexamic Acid Prodrugs and Drug-Delivery Conjugates

The Boc protection allows selective amine liberation under mild acidic conditions, enabling the attachment of the tranexamic acid scaffold to carrier molecules, polymers, or prodrug moieties. The N-methyl group enhances the lipophilicity of the resulting conjugate, which can improve membrane permeability of the final drug-delivery system. The lower melting point (86–106 °C) facilitates dissolution in organic solvents typically used for conjugation chemistry .

Biochemical Probe Development for Studying Plasminogen–Ligand Interactions

Tranexamic acid is a well-characterized ligand of plasminogen kringle domains. Incorporating Boc-N-methyl-tranexamic acid into fluorescent or affinity probes provides a protected intermediate that can be deprotected and conjugated to reporter groups. The N-methyl group offers a steric and electronic perturbation that can be exploited to probe structure–activity relationships (SAR) in plasminogen binding, as N-methylation is known to influence both conformation and binding kinetics in peptide ligands [1].

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